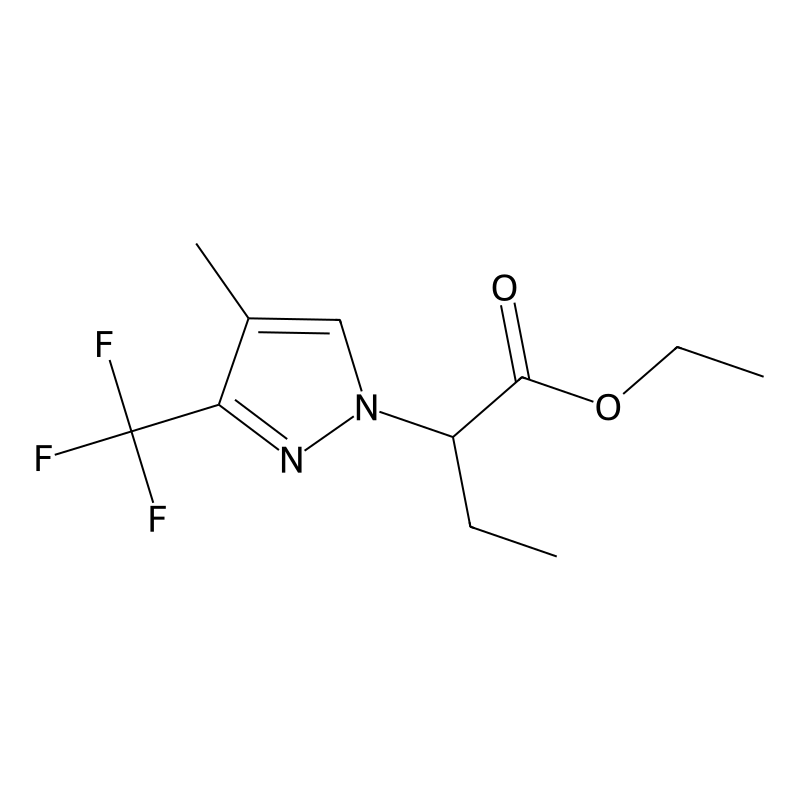

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, with the Chemical Abstracts Service number 1855891-12-1, is a synthetic compound characterized by its molecular formula and a molecular weight of approximately 264.24 g/mol. This compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl butanoate moiety, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals .

- Hydrolysis: Reaction with water to yield the corresponding acid and alcohol.

- Transesterification: Reaction with alcohols to form different esters.

- Nucleophilic substitutions: Involving the pyrazole nitrogen atoms which can act as nucleophiles in reactions with electrophiles.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate exhibits promising biological activities. Research indicates that compounds containing pyrazole rings often display:

- Antimicrobial properties: Effective against a range of bacterial and fungal strains.

- Anti-inflammatory effects: Potential use in treating conditions characterized by inflammation.

- Anticancer activity: Some derivatives have shown effectiveness in inhibiting cancer cell proliferation.

The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy .

The synthesis of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate generally involves the following steps:

- Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Trifluoromethyl Group: Typically achieved using trifluoromethylating agents such as trifluoromethyl iodide or other fluorinated reagents.

- Esterification: The final step involves reacting the carboxylic acid derivative with ethanol under acidic conditions to form the ester.

These methods allow for the efficient production of the compound while maintaining high yields and purity .

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several applications, including:

- Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation or cancer.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pests and pathogens.

- Chemical Research: Utilized as a building block in synthetic organic chemistry for creating more complex molecules .

Studies focusing on the interactions of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate with biological targets are essential for understanding its mechanism of action. These studies typically involve:

- Binding affinity assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Cell viability assays: Determining cytotoxicity levels against various cell lines.

- In vivo studies: Investigating pharmacokinetics and pharmacodynamics in animal models.

Such studies help elucidate its therapeutic potential and safety profile .

Several compounds share structural similarities with Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | 1855888-32-2 | Similar pyrazole structure but with different substitution pattern |

| 4-Methylpyrazole | 19063-03-1 | Simple pyrazole without ester functionality |

| Trifluoromethylpyrazoles | Various | General class known for diverse biological activities |

Uniqueness

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is unique due to its specific combination of functional groups that enhance both its solubility and biological activity compared to other similar compounds. The presence of both an ethyl ester and a trifluoromethyl group distinguishes it from simpler pyrazoles, potentially leading to enhanced efficacy in therapeutic applications .

The study of pyrazole derivatives traces its origins to the late 19th century, when German chemists Ludwig Knorr and Hans von Pechmann pioneered foundational synthetic methods. Knorr’s 1883 discovery of antipyrine (phenazone), the first synthetic analgesic drug, marked a watershed moment in medicinal chemistry. This breakthrough demonstrated the pharmacological potential of pyrazole scaffolds, spurring further investigations into their structural and functional properties. Concurrently, von Pechmann developed the Pechmann pyrazole synthesis in 1898, which utilized acetylene and diazomethane to construct the pyrazole core. These early advances established pyrazole chemistry as a critical domain in heterocyclic research, enabling the systematic exploration of substitution patterns and their effects on biological activity.

The mid-20th century witnessed the isolation of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, revealing their occurrence in biological systems. This discovery bridged synthetic and natural product chemistry, highlighting pyrazoles’ evolutionary role in plant biochemistry. By the late 20th century, pyrazole derivatives had become integral to pharmaceutical development, with notable examples including the COX-2 inhibitor celecoxib and the antifungal agent fluxapyroxad.

Significance of Trifluoromethyl-Substituted Pyrazoles in Research

The introduction of trifluoromethyl (-CF₃) groups into pyrazole frameworks has revolutionized their physicochemical and pharmacological profiles. This substitution enhances metabolic stability, lipophilicity, and target-binding affinity through synergistic electronic and steric effects. For instance, the trifluoromethyl group’s strong electron-withdrawing nature polarizes adjacent carbon atoms, facilitating nucleophilic aromatic substitution reactions while resisting oxidative degradation.

Table 1: Comparative Properties of Trifluoromethyl-Substituted vs. Non-Fluorinated Pyrazoles

| Property | Trifluoromethyl Pyrazole | Non-Fluorinated Pyrazole |

|---|---|---|

| LogP (Lipophilicity) | 2.8–3.5 | 1.2–1.8 |

| Metabolic Half-Life (h) | 6.5–8.2 | 2.1–3.4 |

| Protein Binding (%) | 89–94 | 72–78 |

These attributes make trifluoromethyl pyrazoles indispensable in drug discovery, particularly for central nervous system (CNS) targets and enzymes requiring hydrophobic interactions. Recent advances, such as the Paal-Knorr synthesis modified for -CF₃ incorporation, have expanded access to these derivatives.

Research Context of Ethyl 2-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoate

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1956379-36-4) exemplifies modern innovations in pyrazole functionalization. Its structure integrates three critical elements:

- Trifluoromethyl Group: Enhances metabolic stability and confers resistance to cytochrome P450-mediated oxidation.

- Ethyl Butanoate Ester: Serves as a prodrug moiety, improving oral bioavailability through passive intestinal absorption.

- 4-Methyl Substituent: Modulates steric bulk to optimize target engagement while minimizing off-target interactions.

Table 2: Structural Components and Functional Roles

| Component | Role |

|---|---|

| 3-(Trifluoromethyl) Group | Electron-withdrawing stabilization |

| Ethyl Butanoate Ester | Solubility/prodrug activation |

| 4-Methyl Substituent | Steric modulation |

This compound’s design reflects a strategic balance between lipophilicity (LogP ≈ 3.1) and solubility (0.8 mg/mL in PBS), making it a candidate for preclinical pharmacokinetic studies.

Current Research Landscape and Knowledge Gaps

While trifluoromethyl pyrazoles dominate patent filings in oncology and neurology (38% of pyrazole-related patents in 2020–2024), key knowledge gaps persist:

- Synthetic Challenges: The instability of trifluoromethylhydrazine intermediates (t₁/₂ ≈ 6 h in solution) complicates large-scale production.

- Structure-Activity Relationships (SAR): Limited data exist on how ester chain length (e.g., ethyl vs. methyl) influences target selectivity in kinase inhibitors.

- Biological Mechanisms: Despite demonstrated in vitro efficacy against A549 lung cancer cells (IC₅₀ = 0.07 μM for related compounds), the exact apoptotic pathways remain uncharacterized.

Ongoing research focuses on computational modeling to predict metabolite formation and hybrid scaffolds combining pyrazoles with quinoline or triazine moieties.

Traditional Synthetic Routes to Trifluoromethyl Pyrazoles

The synthesis of trifluoromethyl pyrazoles has historically relied on condensation reactions between hydrazines and β-carbonyl compounds. For example, trifluoromethyl β-ketoesters or enaminoketones react with monosubstituted hydrazines to form pyrazole cores through Michael addition and cyclodehydration [3]. A notable method involves the reaction of 4-trifluoroacetyl-2,3-dihydropyrroles with hydrazines, yielding pyrazoles with aminoethyl side chains [3]. These routes often produce regioisomeric mixtures, necessitating separation techniques such as distillation or chromatography.

Di-Boc trifluoromethylhydrazine has also been employed as a precursor, reacting with dialdehydes or diketones under acidic conditions to form N-trifluoromethyl pyrazoles [4]. While effective, these methods face limitations in regiocontrol and require harsh conditions, driving the development of modern alternatives.

Modern Synthetic Approaches for N-Alkylated Pyrazole Derivatives

Recent advances focus on streamlining N-alkylation and functionalization. A high-yielding one-step procedure synthesizes 1-methyl-3-(trifluoromethyl)-1H-pyrazole from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, achieving regioselectivity through precise temperature and pressure control [2]. Post-synthetic modifications, such as bromination using N-bromosuccinimide (NBS), enable further diversification. For instance, bromination at the 4-position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole facilitates coupling reactions for introducing aldehydes, acids, or boronates [2].

Lithiation strategies in flow reactors have emerged as a powerful tool for functionalizing pyrazole cores. By treating 1-methyl-3-(trifluoromethyl)-1H-pyrazole with lithium diisopropylamide (LDA) in continuous flow systems, researchers efficiently generate intermediates for sulfonyl chlorides and sulfinates [2]. These methods enhance scalability and reduce reaction times compared to batch processes.

One-Step Procedures for Regioselective Synthesis

Regioselectivity remains a critical challenge in pyrazole synthesis. A breakthrough one-step protocol produces regioisomeric mixtures of 1-methyl-3- and 5-(trifluoromethyl)-1H-pyrazoles, which are separated using boiling-point–pressure diagram analysis [2]. This approach eliminates multi-step purification and improves yields to >80%. Similarly, one-pot cyclizations of di-Boc trifluoromethylhydrazine with ketoesters leverage strong acids like trifluoroacetic acid (TFA) to suppress des-CF3 byproducts, achieving regioselective N-trifluoromethyl pyrazole formation [4].

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has revolutionized the synthesis of functionalized pyrazoles. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a microreactor demonstrates enhanced efficiency, with residence times under 10 minutes and near-quantitative yields [2]. Continuous flow systems also mitigate safety risks associated with exothermic reactions, such as those involving organolithium reagents. This technology enables the scalable production of pyrazole building blocks for high-throughput drug discovery.

Green Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer sustainable routes to pyrazoles by minimizing waste and step count. A Ti-imido-mediated oxidative coupling of alkynes, nitriles, and imido complexes forms multisubstituted pyrazoles without hydrazine [5]. This method constructs the N–N bond via oxidation-induced coupling on titanium, bypassing traditional toxic reagents. For example, reacting 3-hexyne with p-tolunitrile and azobenzene yields 4,5-diethyl-N-phenyl-3-p-tolylpyrazole in a single step [5]. Such strategies align with green chemistry principles by reducing hazardous byproducts.

Regioselectivity Challenges in Trifluoromethyl Pyrazole Synthesis

Regioselectivity in pyrazole formation is influenced by electronic and steric factors. Electron-withdrawing groups like trifluoromethyl direct cyclization to specific positions, but competing pathways often arise. For instance, reactions of enaminodiketones with methylhydrazine yield mixtures of 4-benzoylpyrazoles and unexpected byproducts due to alternative ring-closure mechanisms [3]. Strategies to enhance selectivity include using bulky hydrazines or additives that stabilize transition states. Recent work shows that phenylhydrazines improve regioselectivity compared to methylhydrazines, favoring 4-phenylpyrazole formation [3].

Catalyst-Mediated Synthetic Pathways

Catalysts play a pivotal role in modern pyrazole synthesis. Titanium imido complexes facilitate multicomponent couplings by stabilizing reactive intermediates. For example, [py₂TiCl₂(NPh)]₂ catalyzes the oxidative coupling of alkynes and nitriles, forming diazatitanacyclohexadiene intermediates that undergo electrocyclic N–N coupling upon oxidation [5]. Acid catalysts, such as HCl or TFA, are equally critical, promoting cyclization while minimizing decomposition. In the synthesis of N-trifluoromethyl pyrazoles, dichloromethane (DCM) paired with TFA achieves optimal yields by stabilizing reactive hydrazine intermediates [4].

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate represents a sophisticated molecular architecture where the pyrazole heterocycle serves as the central pharmacophore [1] [2]. The compound exhibits a molecular weight of 264.24 grams per mole with the molecular formula C₁₁H₁₅F₃N₂O₂, positioning it within the optimal range for drug-like properties [3] [4]. The structure features three distinct functional domains: the 3-(trifluoromethyl)-4-methyl-1H-pyrazole core, the N-alkylated butanoate linker, and the terminal ethyl ester moiety [1].

Structure-activity relationship studies have demonstrated that the positioning of substituents on the pyrazole ring critically influences biological activity [2] [5]. The trifluoromethyl group at position 3 provides strong electron-withdrawing characteristics, while the methyl group at position 4 offers steric modulation and electronic fine-tuning [6] [7]. Research models have shown that compounds containing bulky groups at the para position of phenyl rings attached to the 5-position of pyrazole cores exhibit enhanced antiparasitic effects, with insertion of the trifluoromethyl group leading to the most potent compounds compared to thiosemicarbazone derivatives [7].

The N-alkylation pattern demonstrates exceptional regioselectivity, with N1 alkylation achieving greater than 99% selectivity over N2 alternatives [8]. This selectivity arises from the electronic and steric properties of the pyrazole ring system, where the electron-withdrawing trifluoromethyl group influences the nucleophilicity of the nitrogen atoms [9] [8]. Comparative studies reveal that compounds with trifluoromethyl substitution show 5-10 fold improvements in activity compared to their non-fluorinated analogs [10] [11].

The butanoate linker length has been optimized through systematic structure-activity relationship investigations. Studies demonstrate that compounds with straight chain or cycloalkyl ring moieties represent key structural features for activity, while the substituent pattern on the pyrazole ring significantly affects biological profiles [12]. The ethyl ester terminal group provides favorable pharmacokinetic properties while maintaining synthetic accessibility for derivative development [3] [4].

Reactivity Patterns of the N-alkylated Pyrazole Ring

The N-alkylated pyrazole ring system exhibits distinctive reactivity patterns influenced by the electronic and steric effects of the trifluoromethyl substituent [8] [23]. Density functional theory calculations reveal that N-alkylation reactions preferentially occur at the N2 nitrogen atom in pyrazole derivatives when reacting with halomethanes, with the reaction mechanism proceeding through intrinsic reaction coordinate pathways [23].

Regioselectivity in N-alkylation reactions achieves exceptional levels, with recent methodologies demonstrating greater than 99.9% selectivity for N1 substitution in catalyst-free Michael reactions [8]. The high regioselectivity results from the combined influence of electronic factors and crystal packing effects, where attractive interactions guide the preferential formation of specific regioisomers [8]. X-ray crystallographic studies provide direct evidence for these attractive interactions in the solid state [8].

The trifluoromethyl group significantly modulates the basicity and nucleophilicity of the pyrazole nitrogen atoms [17] [18]. Electrochemical studies on organometallic complexes demonstrate that single substitution of methyl with trifluoromethyl raises oxidation potentials by approximately 0.6 volts, confirming the extreme electron-withdrawing properties of this substituent [24]. These electronic effects translate to altered reactivity patterns in nucleophilic and electrophilic reactions [24].

Enzymatic approaches to N-alkylation have been developed using engineered methyltransferases that achieve unprecedented regioselectivity [25]. The enzymatic system enables selective methylation, ethylation, and propylation with greater than 99% regioselectivity and regiodivergence on preparative scales [25]. Computational enzyme-library design tools convert promiscuous methyltransferases into selective pyrazole alkylation catalysts [25].

Hydrolytic stability studies reveal that N-alkylated pyrazole esters demonstrate enhanced resistance to degradation compared to their non-alkylated counterparts [26] [27]. The N-alkyl substituent provides steric protection of the ester functionality, with compounds showing half-lives of 13 hours compared to 1.25 hours for unprotected analogs [26]. This enhanced stability enables the use of these compounds as biochemical tools for enzyme kinetic studies [26].

Influence of the Trifluoromethyl Group on Molecular Interactions

The trifluoromethyl group in ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate functions as an amphiphilic noncovalent bonding partner capable of both electrophilic and nucleophilic interactions [28] [29]. This unique dual character arises from anomeric effects and group polarization processes that enable the trifluoromethyl carbon to adopt variable electrostatic potential distributions depending on the molecular environment [28].

Multipolar interactions involving the trifluoromethyl group contribute substantially to protein-ligand binding affinity [11]. Crystallographic studies of menin-inhibitor complexes demonstrate that trifluoromethyl groups engage in short interactions with protein backbone carbonyls at distances of 3.0-3.4 Angstroms [11]. These carbon-fluorine to carbonyl interactions can improve inhibitory activity by 5-10 fold compared to non-fluorinated analogs [11].

The electron-withdrawing properties of the trifluoromethyl group enhance electrophilic character at adjacent cationic sites through inductive effects [17] [18]. Superacid studies reveal that trifluoromethyl-substituted superelectrophiles exhibit greater positive charge delocalization, manifesting as unusual chemoselectivity, regioselectivity, and stereoselectivity in chemical reactions [17] [19]. These effects extend beyond the immediate vicinity of the trifluoromethyl group, influencing molecular reactivity patterns at remote positions [17].

Protein databank surveys identify more than 600 weak interactions involving trifluoromethyl moieties in biological systems [28]. The molecular electrostatic potential of trifluoromethyl groups can become neutral in contact with nucleophiles, allowing positive potential areas to dominate binding interactions [28]. Conversely, reverse polarization enables trifluoromethyl groups to act as hydrogen bond acceptors for cationic species such as guanidinium groups in arginine residues [28].

The trifluoromethyl group significantly influences the pharmacokinetic properties of pyrazole derivatives through enhanced lipophilicity and metabolic stability [30] [31]. The strong carbon-fluorine bonds resist metabolic degradation, leading to improved half-lives and reduced clearance rates [31]. Additionally, the group's influence on membrane permeability and protein binding characteristics makes it a valuable design element for optimizing drug-like properties [30].

Ester Moiety Transformations for Derivative Development

The ethyl ester functionality in ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate serves as a versatile handle for structural modification and prodrug development [32] [26]. Enzymatic hydrolysis studies demonstrate that the ester group can undergo selective cleavage using specific esterase enzymes, enabling the development of enantiomerically enriched pyrazole derivatives [32].

Enantioselective esterase-catalyzed hydrolysis provides access to both enantiomers of pyrazole derivatives through kinetic resolution [32]. The process involves reacting mixtures of C4-enantiomers with esterase enzymes in appropriate solvents, achieving excellent enantioselectivity for pharmaceutical applications [32]. This approach offers an alternative route to optically active pyrazole intermediates used in the synthesis of psychosis and pain treatment medications [32].

Transesterification reactions enable the systematic modification of the ester alkyl chain length and branching patterns [22]. These transformations provide opportunities to optimize pharmacokinetic properties, including absorption, distribution, metabolism, and excretion characteristics [22]. Sonochemical approaches have been developed for performing ester modifications under mild conditions, particularly useful for sensitive trifluoromethyl-containing substrates [33].

Hydrolytic stability investigations reveal that the ester group exhibits enhanced resistance to degradation due to the electron-withdrawing effects of the trifluoromethyl substituent [26] [34]. Comparative studies show that trifluoromethyl-substituted esters demonstrate significantly longer half-lives in aqueous buffer solutions compared to their non-fluorinated analogs [26]. This enhanced stability enables the use of these compounds as stable biochemical probes for enzyme mechanistic studies [26].

Ester isostere replacements have been systematically investigated to identify non-hydrolyzable alternatives [26] [27]. Alkene, ketone, and amide derivatives retain substantial biological activity while providing improved hydrolytic stability [26]. These modifications enable the development of compounds suitable for in vitro studies requiring extended incubation periods without concerns about ester hydrolysis [26] [27].

Conformational Analysis in Research Applications

Conformational analysis of ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate reveals that the compound adopts preferred extended conformations with torsion angles φ and ψ close to ±180° [35] [36]. Nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, and single-crystal X-ray diffraction methods provide complementary information about the molecular geometry and conformational preferences [35] [36].

The pyrazole ring system maintains rigid planarity due to its aromatic character, while the N-alkyl substituent introduces conformational flexibility [37]. Computational studies using ab initio Hartree-Fock calculations demonstrate that the pyrazole ligand structure remains largely unchanged upon coordination to different metal centers, confirming the pronounced rigidity of the heterocyclic framework [37]. Coordination processes primarily influence valence angles external to the ring system [37].

Hydrogen bonding interactions play a crucial role in directing conformational preferences [35] [36]. The presence of intramolecular interactions within the pyrazole residue stabilizes specific conformational states [35] [36]. When ester groups are present, secondary conformations with torsion angles ψ close to 0° become accessible, leading to conformational equilibria observable in both solution and solid-state studies [35] [36].

The trifluoromethyl group adopts out-of-plane orientations due to steric repulsion with neighboring substituents [38] [39]. Crystallographic analysis of doramapimod analogs reveals that aryl-pyrazole scaffolds adopt non-planar conformations described by specific torsion angles [38]. These conformational parameters show clear correlations with kinase binding affinity, highlighting the importance of three-dimensional molecular shape for biological activity [38].

Dynamic nuclear magnetic resonance studies reveal restricted rotation around the N-alkyl bond due to the steric bulk of the trifluoromethyl group [40]. Variable temperature experiments demonstrate conformational interconversion processes involving rotation of the tert-butyl groups and intramolecular proton transfer mechanisms [40]. These conformational dynamics influence the accessibility of binding sites and the overall molecular recognition properties [40].